![molecular formula C20H30ClNO B4063362 (1-adamantylmethyl)(4-methoxybenzyl)methylamine hydrochloride](/img/structure/B4063362.png)
(1-adamantylmethyl)(4-methoxybenzyl)methylamine hydrochloride
Overview
Description
(1-adamantylmethyl)(4-methoxybenzyl)methylamine hydrochloride, also known as Memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It belongs to a class of drugs called NMDA receptor antagonists. Memantine hydrochloride works by blocking the activity of the NMDA receptor, which is responsible for the transmission of glutamate, a neurotransmitter that is involved in learning and memory processes.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of β-Aminoketones
The Mannich reaction of (1-adamantyl)acetone with paraformaldehyde and secondary amine hydrochlorides, including dibenzylamine and piperidine, has been utilized to synthesize 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides. This method illustrates the compound's role in synthesizing complex ketones with potential pharmacological activities (Makarova, Moiseev, & Zemtsova, 2002).
Protecting Groups in Organic Synthesis
The oxidative debenzylation process using 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids showcases the utility of related compounds in synthetic chemistry. This work demonstrates the compound's relevance in protecting group strategies, crucial for complex organic synthesis (Yoo, Kim, & Kyu, 1990).
Material Science Applications
Electrosynthesis and characterization of polymers derived from 1-methoxy-4-[2-(1-adamantyl)-2-oxo-ethoxy]benzene indicate the role of adamantane derivatives in developing new materials with unique electrical and optical properties. These findings highlight the potential of such compounds in material science, particularly for applications requiring specific conductive or fluorescent properties (Moustafid et al., 1991).
Medicinal Chemistry Applications
- Antiproliferative Activity: Research into adamantaneacetic and adamantanecarboxylic acid esters, which include structures related to (1-adamantylmethyl)(4-methoxybenzyl)methylamine hydrochloride, has revealed their antiproliferative effects on epithelial human carcinoma cell lines. This demonstrates the compound's potential as a lead for developing antitumor agents, highlighting the importance of adamantane derivatives in medicinal chemistry (Zefirov et al., 2017).
properties
IUPAC Name |
N-(1-adamantylmethyl)-1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-21(13-15-3-5-19(22-2)6-4-15)14-20-10-16-7-17(11-20)9-18(8-16)12-20;/h3-6,16-18H,7-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJKFILNTHHKSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)CC23CC4CC(C2)CC(C4)C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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